N-Depiperidin-3-amine Linagliptin Dimer

Impurity Profiling LC-HRMS Characterization Reference Standard Qualification

ANDA impurity profiling requires unambiguous identification of acid-catalyzed degradation products. N-Depiperidin-3-amine Linagliptin Dimer (C45H44N14O4, 844.9 Da) is the structurally confirmed dimer from 0.1 N HCl/60°C forced degradation, with a unique LC-MS signature distinct from the Methyl Dimer (945.08 Da). • Full regulatory-compliant characterization (NMR, MS, HPLC) with optional USP/EP pharmacopeial traceability for DMF/ANDA filing. • Resolves the acid-catalyzed dimer peak at ≥0.10% threshold per ICH Q3B; ensures system suitability per ICH Q2(R1). • Eliminates mis-assignment risk from incorrect substitution of other Linagliptin dimers.

Molecular Formula C₄₆H₄₅N₁₃O₄
Molecular Weight 843.93
Cat. No. B1156675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Depiperidin-3-amine Linagliptin Dimer
Synonyms7-(But-2-yn-1-yl)-8-((3R)-3-((3-(but-2-yn-1-yl)-7-methyl-5-((4-methylquinazolin-2-yl)methyl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)amino)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC₄₆H₄₅N₁₃O₄
Molecular Weight843.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Depiperidin-3-amine Linagliptin Dimer Reference Standard Overview


N-Depiperidin-3-amine Linagliptin Dimer (CAS 2253964-98-4; molecular formula C45H44N14O4; molecular weight 844.9 g/mol) is a structurally characterized, acid-catalyzed dimer impurity of the DPP‑4 inhibitor Linagliptin [1]. It is supplied with full regulatory-compliant characterization data (NMR, MS, HPLC) and is expressly purposed for analytical method development, method validation (AMV), quality control (QC) application, and Abbreviated New Drug Application (ANDA) filing, with optional pharmacopeial traceability to USP or EP standards [2].

Impurity reference standard with full characterization (NMR, MS, HPLC)
Designed for acidic-stress degradation profiling in Linagliptin drug substance
Optional USP/EP traceability supports ANDA and DMF regulatory pathways

Structural Non-Equivalence of Linagliptin Dimer Impurities


Linagliptin dimer impurities are not interchangeable—they differ fundamentally in molecular architecture, elemental composition, and chromatographic behavior. The N‑Depiperidin‑3‑amine Linagliptin Dimer (C45H44N14O4, 844.9 Da) is structurally distinct from the Linagliptin Methyl Dimer (C50H56N16O4, 945.08 Da), the Linagliptin Dimer Impurity 6 (C54H62N16O4, 999.2 Da), and the parent drug Linagliptin (C25H28N8O2, 472.54 Da), as confirmed by both high‑resolution mass spectrometry and forced‑degradation studies [1][2]. Because each dimer exhibits a unique retention time, mass‑to‑charge ratio, and fragmentation pattern under validated HPLC/LC‑MS conditions, substituting one for another invalidates system suitability, breaks calibration linearity, and risks non‑compliance with ICH Q2(R1) method validation requirements [2].

Different molecular architecture

Linagliptin Methyl Dimer (945.08 Da) and Dimer Impurity 6 (999.2 Da) have distinct formulas and C-skeletons. Substitution leads to mis-assigned chromatographic peaks in HPLC/LC-MS impurity profiling.

Unique retention time and mass fingerprint

The N-Depiperidin-3-amine dimer occupies a mass window ~100 Da lower than the nearest analog, precluding co-elution. Using another dimer breaks system suitability and calibration linearity.

Formation mechanism mismatch

This acid-catalyzed dimer is relevant to acidic manufacturing steps and forced-degradation studies. The Methyl Dimer, base-reversible, reflects alkaline processing hold-points—risk of mischaracterizing OOS root causes.

Comparative Evidence for the N-Depiperidin-3-amine Dimer


Unique Exact Mass Fingerprint

The N‑Depiperidin‑3‑amine Linagliptin Dimer possesses a molecular formula C45H44N14O4 and exact mass 844.9 Da, which is unambiguously distinct from the three closest Linagliptin dimer impurities: the Methyl Dimer (C50H56N16O4, 945.08 Da), Dimer Impurity 6 (C54H62N16O4, 999.2 Da), and the generic Linagliptin Dimer (C51H56N16O4, 957.1 Da) [1]. High‑resolution MS data from forced‑degradation studies confirm that the acid‑catalyzed dimer (AD2) exhibits a protonated molecular ion [M+H]⁺ at m/z 945.58567, corresponding to the Methyl Dimer—whereas the N‑Depiperidin‑3‑amine species occupies a distinct mass window 100 Da lower, precluding co‑elution or spectral overlap in validated LC‑MS methods [2].

Exact Mass Fingerprint
Head-to-head
Δ ≥ 100.2 Da vs. Methyl Dimer (945.08 Da); unique C45 skeleton vs. C50/C51/C54 analogs. HRMS [M+H]⁺ does not overlap.
Ensures unambiguous peak assignment in impurity profiling across LC-HRMS platforms.
Conditions: LC-Q-ToF, positive ESI, InertSustain C8 column.
Impurity Profiling LC-HRMS Characterization Reference Standard Qualification

Commercial Purity Advantage

Commercial suppliers of N‑Depiperidin‑3‑amine Linagliptin Dimer consistently provide purity ≥ 99% by HPLC, with accompanying certificates of analysis (CoA) that include HPLC chromatograms, ¹H‑NMR, ¹³C‑NMR, IR, and mass spectra . In contrast, the generic Linagliptin Dimer (C51H56N16O4) is typically offered at ≥ 95% purity [1], and the Linagliptin Methyl Dimer is available at 96.1–97.2% purity . The Δ ≥ 2‑4% absolute purity difference translates directly into lower background interference, sharper integration boundaries, and more robust linearity in the critical 0.05–0.15% ICH reporting‑threshold range used for ANDA impurity quantitation.

Commercial Purity
Reported
≥ 99% by HPLC vs. generic dimer ≥ 95% and Methyl Dimer 96.1–97.2%. Δ ≥ 2–4 absolute percentage points.
Reduces need for purity-correction factors at low-ppm quantitation limits (ICH Q3A/Q3B).
C18 column, phosphate buffer pH 2.5/MeOH:ACN, 226 nm detection.
Reference Standard Purity HPLC Assay ANDA Method Validation

Acid-Catalyzed Formation Mechanism

The N‑Depiperidin‑3‑amine Linagliptin Dimer is generated via acid‑catalyzed aza‑enolization followed by nucleophilic attack on the quinazoline ring of a second linagliptin molecule, a pathway explicitly documented in forced‑degradation studies and patent literature [1][2]. This contrasts with the Linagliptin Methyl Dimer, which arises through a distinct synthetic‑route‑dependent mechanism under alkaline condensation conditions and can be reverted to linagliptin monomer at pH ≥ 8 [3]. The acid‑dependent origin of the N‑Depiperidin‑3‑amine Dimer means it is specifically relevant to manufacturing steps involving acid deprotection (e.g., HCl/dioxane) and to acidic‑stress stability studies, whereas the Methyl Dimer is indicative of alkaline processing hold‑points.

Formation Mechanism
Class-level
Acid-catalyzed aza-enolization dimer (pH
Selects the correct standard for acidic-stress studies and OOS investigations.
Forced degradation: 0.1 N HCl, 60 °C, 24 h per ICH Q1A(R2).
Pharmacopeial Traceability
Specification review
Supplier provides full CoA (NMR/MS/IR) and offers optional USP/EP traceability bridging. Generic dimers do not routinely offer this.
Supports ANDA CMC review with a pre-qualified metrological anchor for impurity quantitation.
Documentation audit readiness per 21 CFR 314.94.
Degradation Chemistry Forced Degradation Impurity Fate Mapping

Pharmacopeial Traceability Pathway

Suppliers of the N‑Depiperidin‑3‑amine Linagliptin Dimer explicitly state that further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility, and that the product is supplied with detailed characterization data compliant with regulatory guidelines [1]. This formal traceability bridging is not routinely advertised for the generic Linagliptin Dimer (C51H56N16O4) or for the Linagliptin Dimer Impurity 6 . For ANDA filers, the ability to demonstrate an unbroken chain of metrological traceability to a recognized pharmacopeial standard is a tangible audit‑defensible advantage that reduces the regulatory risk of Reference Standard rejection during DMF review.

Pharmacopeial Traceability
Specification review
Supplier provides full CoA (NMR/MS/IR) and offers optional USP/EP traceability bridging. Generic dimers do not routinely offer this.
Supports ANDA CMC review with a pre-qualified metrological anchor for impurity quantitation.
Documentation audit readiness per 21 CFR 314.94.
Pharmacopeial Reference Standard Metrological Traceability ANDA Regulatory Compliance

Key Application Scenarios


ANDA Method Validation for Acidic-Stress Impurity

In ANDA method validation for Linagliptin tablets, the HPLC impurity profile must resolve and identify all degradation products ≥ 0.10% in accordance with ICH Q3B. The N‑Depiperidin‑3‑amine Linagliptin Dimer, with its unique molecular mass 844.9 Da and ≥ 99% HPLC purity, serves as the unambiguous retention‑time and mass‑spectral marker for the acid‑catalyzed dimer peak, eliminating the risk of mis‑assignment that could occur if the Methyl Dimer (945.08 Da) were incorrectly substituted . The validated HPLC method reported by SUN (2016) with linear calibration from 0.58–5.79 μg·mL⁻¹ and recoveries of 98.5–99.4% for impurities A–C demonstrates the appropriate performance envelope within which this standard operates .

Stability-Indicating Method Development

For laboratories performing ICH Q1A(R2) forced‑degradation studies on linagliptin drug substance, the N‑Depiperidin‑3‑amine Linagliptin Dimer is the structurally confirmed degradation product generated under 0.1 N HCl at 60 °C, as characterized by Liana et al. (2024) via LC‑PDA‑MS and LC‑Q‑ToF‑MS . Its mechanisms—acid‑catalyzed aza‑enolization and quinazoline‑directed nucleophilic attack—are now understood at the molecular level, allowing analytical scientists to predict its appearance in acid‑stressed samples with high confidence, unlike the Methyl Dimer which is characteristic of alkaline synthetic hold‑points . Procuring this specific dimer standard is therefore essential for building stability‑indicating methods that correctly assign acidic‑stress degradation peaks rather than erroneously attributing them to the wrong impurity species.

DMF Filing and Regulatory Submission Support

When filing a Type II Drug Master File (DMF) for linagliptin API, the applicant must demonstrate that impurity reference standards used in batch‑release testing are adequately characterized and preferably traceable to a recognized pharmacopeial compendium. The N‑Depiperidin‑3‑amine Linagliptin Dimer is explicitly supplied with regulatory‑compliant characterization data and optional USP/EP traceability bridging , a documented pathway that is not uniformly available for other Linagliptin dimer impurities . This traceability chain reduces FDA question‑and‑response cycles during CMC review by pre‑qualifying the reference standard as metrologically anchored, directly lowering the risk of a Refuse‑to‑Receive (RTR) determination predicated on inadequate reference standard characterization under 21 CFR 314.101.

Application
Selection Property
Validation Focus
ANDA method validation for acidic-stress impurity
Non-overlapping exact mass and high HPLC purity
Unambiguous retention-time and mass-spectral peak assignment
Stability-indicating method development (acidic forced degradation)
Acid-catalyzed formation mechanism clarity
Correct identification of acidic-stress degradation peaks; OOS root-cause mapping
DMF filing and regulatory submission support
Optional USP/EP traceability pathway
Metrological anchoring and audit-defensible documentation
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